Synthesis of N-Boc-3-dimethylamino-D-alanine: A Technical Guide
Synthesis of N-Boc-3-dimethylamino-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for N-Boc-3-dimethylamino-D-alanine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Due to the limited availability of a direct, published protocol, this document outlines a robust, two-stage synthetic strategy derived from well-established analogous chemical transformations. The proposed pathway begins with the protection of the amino group of D-serine using a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl moiety to a dimethylamino group.
Proposed Synthetic Pathway
The synthesis of N-Boc-3-dimethylamino-D-alanine can be logically approached from the readily available starting material, D-serine. The key transformations involve the protection of the alpha-amino group and the subsequent conversion of the beta-hydroxyl group to a dimethylamino group. A plausible and efficient route involves the initial synthesis of N-Boc-D-serine, followed by a two-step sequence of oxidation to the corresponding aldehyde (N-Boc-D-serinal) and subsequent reductive amination with dimethylamine.
Caption: Proposed synthetic pathway for N-Boc-3-dimethylamino-D-alanine.
Experimental Protocols
The following are detailed experimental protocols for the key stages of the proposed synthesis. These are based on established procedures for similar transformations.
Stage 1: Synthesis of N-Boc-D-serine
This procedure is adapted from a patented process for the N-Boc protection of D-serine.[1]
Materials:
-
D-Serine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add Boc anhydride (1.0-1.6 equivalents) to the reaction mixture while maintaining the temperature below 20 °C.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0-5 °C and acidify with a 1M HCl solution to a pH of 2-3.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D-serine as a white solid.
Stage 2: Synthesis of N-Boc-3-dimethylamino-D-alanine via Reductive Amination
This two-step procedure involves the oxidation of N-Boc-D-serine to the corresponding aldehyde, followed by reductive amination.
Part A: Oxidation to N-Boc-D-serinal
Materials:
-
N-Boc-D-serine
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern or Parikh-Doering conditions)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve N-Boc-D-serine in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude N-Boc-D-serinal. This intermediate is often used immediately in the next step without further purification.
Part B: Reductive Amination with Dimethylamine
Materials:
-
Crude N-Boc-D-serinal
-
Dimethylamine solution (e.g., 2M in THF or aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude N-Boc-D-serinal in dichloromethane or 1,2-dichloroethane.
-
Add dimethylamine solution (2-3 equivalents). A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N-Boc-3-dimethylamino-D-alanine.
Data Presentation
The following tables summarize expected quantitative data for the proposed synthetic route, based on typical yields and conditions for these types of reactions.
Table 1: Reaction Conditions and Expected Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | D-Serine | Boc₂O, NaOH | Water | 0-30 | 16 | 85-95 |
| 2A | N-Boc-D-serine | Dess-Martin periodinane | DCM | Room Temp. | 2-4 | 80-90 (crude) |
| 2B | N-Boc-D-serinal | HN(CH₃)₂, NaBH(OAc)₃ | DCM/DCE | Room Temp. | 12-24 | 60-75 |
Table 2: Physicochemical Properties of N-Boc-3-dimethylamino-D-alanine
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 110755-32-3 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of the target compound.
